molecular formula C15H16N2O5S B11020014 N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine

Cat. No.: B11020014
M. Wt: 336.4 g/mol
InChI Key: XVTQBVDIFGFYCN-UHFFFAOYSA-N
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Description

"N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine" is a heterocyclic compound featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The thiazole ring is conjugated to a glycine moiety via a carbonyl linker.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetic acid

InChI

InChI=1S/C15H16N2O5S/c1-8-13(14(20)16-7-12(18)19)23-15(17-8)9-4-5-10(21-2)11(6-9)22-3/h4-6H,7H2,1-3H3,(H,16,20)(H,18,19)

InChI Key

XVTQBVDIFGFYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The thiazole core is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones. For example:

  • Carbothioamide intermediate : Reaction of 3,4-dimethoxyphenylamine with thiourea derivatives to form a carbothioamide.

  • Cyclization : Treatment with 3-chloro-2,4-pentanedione under basic conditions (e.g., triethylamine) to form the thiazole ring.

  • Functionalization : Bromination at the 5-position for subsequent coupling.

Step Reagents/Conditions Yield Source
Cyclization3-Chloro-2,4-pentanedione, EtOH, reflux80–90%
BrominationNBS or Br₂, Pd catalyst70–85%

Introduction of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl group is introduced via Suzuki–Miyaura cross-coupling or Ullmann-type reactions :

  • Brominated thiazole : The 2-position of the thiazole is brominated.

  • Aryl boronic acid coupling : Reaction with 3,4-dimethoxyphenyl boronic acid using Pd(PPh₃)₄ and K₂CO₃ in DMF.

Step Reagents/Conditions Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 45°C75–85%

Carbonyl Group Functionalization

The 5-carboxylic acid group is generated via nitrile hydrolysis or ketone oxidation :

  • Nitrile hydrolysis : Treatment of a 5-cyanothiazole with HBr (48%) under reflux.

  • Ketone oxidation : Oxidation of a 5-ketothiazole using KMnO₄ or CrO₃.

Method Reagents/Conditions Yield Source
Nitrile HydrolysisHBr (48%), reflux90%
Ketone OxidationKMnO₄, H₂O, Δ80%

Amide Bond Formation with Glycine

The carboxylic acid is activated for coupling with glycine using carbonyldiimidazole (CDI) or DIC/HOBt :

  • Activation : Reaction with CDI in DMSO, followed by addition of DIPEA.

  • Coupling : Reaction with glycine methyl ester, then hydrolysis to glycine.

Step Reagents/Conditions Yield Source
CDI ActivationCDI, DMSO, rt85–90%
HydrolysisNaOH, THF, reflux95%

Comparative Analysis of Methods

Parameter Method 1 (Suzuki + CDI) Method 2 (Cyclization + Nitrile Hydrolysis)
Steps 54
Yield 60–70%65–75%
Purity High (crystalline)Moderate (requires purification)
Cost Moderate (Pd catalyst)Low (no catalyst)

Advantages :

  • Method 1 : Better regioselectivity for phenyl group introduction.

  • Method 2 : Avoids expensive catalysts, simpler purification.

Optimization Strategies and Reaction Conditions

  • Solvent selection : DMF or THF for coupling reactions; ethanol for cyclization.

  • Temperature control : Reflux for cyclization, room temperature for CDI activation.

  • Catalyst loading : 5–10 mol% Pd(PPh₃)₄ for Suzuki coupling.

Case Studies and Research Findings

  • High-Yield Synthesis : A 2023 study achieved 90% yield for nitrile hydrolysis using HBr, enabling efficient carboxylic acid formation.

  • Scalability : Industrial processes use continuous flow systems for Suzuki coupling to improve throughput .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural features, such as the thiazole/oxazole core, substituted aromatic rings, or glycine-derived side chains.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Glycine Conjugation Key Properties/Activities Reference
Target Compound : N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine 1,3-Thiazole 2-(3,4-dimethoxyphenyl), 4-methyl Direct carbonyl linkage to glycine Hypothesized solubility from hydrogen bonding; potential bioactivity inferred from analogs
Analog 1 : N-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}glycine 1,2-Oxazole 3-(2-chlorophenyl), 5-methyl Direct carbonyl linkage to glycine Higher lipophilicity due to chloro substituent; oxazole core may reduce metabolic stability vs. thiazole
Analog 2 : N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine 1,3-Thiazole 2-(2-fluorophenyl), 4-methyl Glycylglycine side chain Extended peptide chain enhances hydrogen-bonding capacity; fluorine improves bioavailability
Analog 3 : 1'-Allyl-1-(3,4-dimethylbenzoyl)-2-(4-methyl-1,3-thiazol-5-yl)-1,2,5,6,7,7a-hexahydrospiro[pyrrolizine-3,3'-indolin]-2'-one 1,3-Thiazole fused with spiro-pyrrolizine 4-methylthiazole, 3,4-dimethylbenzoyl No glycine conjugation Demonstrated antidiabetic and anti-inflammatory activity in preclinical models; complex spiro structure enhances target specificity

Key Observations:

Core Heterocycle: The 1,3-thiazole core (target compound) offers greater metabolic stability compared to 1,2-oxazole (Analog 1) due to sulfur’s lower electronegativity, which reduces oxidative degradation . Thiazole-containing compounds (e.g., Analog 3) exhibit pronounced biological activities, such as antidiabetic effects, likely due to interactions with thiamine-dependent enzymes .

In contrast, chloro (Analog 1) or fluoro (Analog 2) substituents increase lipophilicity, favoring membrane penetration . Methyl groups at position 4 of the thiazole (target compound, Analog 3) contribute to steric hindrance, possibly modulating enzyme selectivity .

Glycine Conjugation :

  • Direct glycine conjugation (target compound) introduces a carboxylic acid group, enhancing water solubility. Analog 2’s glycylglycine side chain further amplifies polarity, making it suitable for targeting extracellular proteins .

Biological Activities :

  • Analog 3’s spiro-pyrrolizine-thiazole hybrid structure shows anti-inflammatory activity in vivo, suggesting the target compound’s dimethoxyphenyl-thiazole scaffold could be optimized for similar applications .
  • The chloro-substituted oxazole (Analog 1) lacks reported bioactivity, highlighting the importance of core heterocycle selection .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Analog 3, involving cyclocondensation of thioamides with α-haloketones, followed by glycine conjugation .
  • Crystallographic Insights : Compounds with 3,4-dimethoxyphenyl groups (e.g., –6) form hydrogen-bonded networks (C–H···O) in the solid state, which may correlate with improved solubility compared to halogenated analogs .
  • Therapeutic Potential: Structural parallels to Analog 3 suggest the target compound could be evaluated for diabetes-related complications or inflammation, though functional assays are needed to confirm this .

Biological Activity

N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a thiazole ring, a dimethoxyphenyl substituent, and a glycine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazole Ring : This is achieved through cyclization of appropriate precursors.
  • Electrophilic Aromatic Substitution : This introduces the dimethoxyphenyl group.
  • Coupling Reaction : The final product is formed by coupling the thiazole derivative with a carbonyl compound in the presence of a base.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) assays have shown effectiveness against various bacterial strains. For instance, studies have reported MIC values indicating strong inhibition against E. coli and L. innocua .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

  • Mechanism of Action : It may induce apoptosis in cancer cells by modulating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
  • Case Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as therapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial cell wall synthesis, such as MurA .
  • Signal Transduction Modulation : It may interfere with signal transduction pathways that regulate cell growth and survival.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells.

Data Summary

Biological ActivityEffectivenessReference
Antimicrobial (MIC)Effective against E. coli and L. innocua
Anticancer (in vitro)Induces apoptosis in cancer cell lines
Enzyme InhibitionInhibits MurA enzyme

Q & A

Q. What are the optimal synthetic routes for N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3,4-dimethoxybenzaldehyde with methyl thiocyanate to form the thiazole core.
  • Step 2: Introduction of the glycine moiety via carbodiimide-mediated coupling (e.g., DCC or HATU) under inert conditions.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Validate purity via HPLC (>95%) and confirm structural integrity with 1H^1H-NMR and HRMS .

Q. How can the compound’s structure be rigorously characterized?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the thiazole C-H protons resonate at δ 7.8–8.2 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm.
  • X-ray Crystallography: Resolve bond angles (e.g., C–S–C ~95–100°) and dihedral angles to confirm the planar thiazole ring and substituent orientation .
  • Mass Spectrometry: HRMS with ESI+ mode to verify the molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer:

  • In Vitro Screening: Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., kinase or protease targets). Prioritize targets associated with the thiazole scaffold, such as antiviral (VSV pseudotype models) or anti-inflammatory (COX-2 inhibition) pathways .
  • Dose-Response Analysis: Test concentrations from 1 nM to 100 µM, using DMSO as a solvent control (<0.1% final concentration).

Advanced Research Questions

Q. How can contradictions in biological activity data be resolved (e.g., inconsistent IC50_{50}50​ values across studies)?

Methodological Answer:

  • Orthogonal Assays: Validate activity using both biochemical (e.g., fluorescence polarization) and cellular (e.g., luciferase reporter) assays.
  • Compound Stability: Monitor degradation via HPLC under assay conditions (e.g., pH, temperature). Adjust buffer systems if instability is observed .
  • Metabolite Interference: Perform LC-MS/MS to identify metabolites that may contribute to off-target effects .

Q. What computational strategies can predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., ATP-binding pockets in kinases). Focus on the thiazole ring’s sulfur and carbonyl groups as hydrogen bond acceptors .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility and binding free energy (MM-PBSA analysis) .

Q. How can stereochemical or regiochemical ambiguities in synthesis be addressed?

Methodological Answer:

  • Isotopic Labeling: Synthesize 13C^{13}C-labeled intermediates to trace regiochemistry during coupling reactions.
  • NOESY NMR: Identify spatial proximity between protons (e.g., methoxy groups and thiazole C-H) to resolve stereochemical conflicts .

Q. What advanced techniques validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding using Western blotting or MS-based proteomics.
  • Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the glycine moiety to crosslink and identify bound proteins .

Safety and Best Practices

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Waste Disposal: Quench reactive intermediates with aqueous NaHCO3_3 before disposal. Collect organic waste in halogen-approved containers .

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